2-(4-chlorophenoxy)-N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)acetamide
Description
This compound belongs to the acetamide class, featuring a 4-chlorophenoxy group linked to an acetamide core.
Properties
IUPAC Name |
2-[4-[[2-(4-chlorophenoxy)acetyl]amino]phenyl]-N-(2-methoxyethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O4/c1-25-11-10-21-18(23)12-14-2-6-16(7-3-14)22-19(24)13-26-17-8-4-15(20)5-9-17/h2-9H,10-13H2,1H3,(H,21,23)(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLTYTJODQGQSKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CC1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-chlorophenoxy)-N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)acetamide is a synthetic derivative of acetamide, notable for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant research findings.
Chemical Structure and Properties
The chemical structure of the compound is characterized by the presence of a 4-chlorophenoxy group and a N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl) moiety. The molecular formula is C₁₈H₁₈ClN₃O₃, and its molecular weight is approximately 363.81 g/mol. The presence of the chlorophenoxy group is significant as it often contributes to enhanced biological activity, particularly in pharmaceutical applications.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors such as 4-chlorophenol and various acetamides. The detailed synthetic pathway often includes coupling reactions facilitated by coupling agents like O-(benzotriazole-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU) , which enhances yield and purity.
- Inhibition of Osteoclastogenesis : Recent studies have demonstrated that derivatives of this compound exhibit strong inhibitory effects on osteoclastogenesis, which is crucial for bone resorption processes. This activity is particularly relevant in conditions such as osteoporosis where abnormal osteoclast activity leads to bone loss .
- Gene Expression Modulation : The compound has been shown to alter mRNA expressions of osteoclast-specific marker genes, indicating its role in regulating gene expression related to bone metabolism .
- In Vitro and In Vivo Efficacy : In vitro studies indicate that the compound suppresses the formation of mature osteoclasts and inhibits F-actin belt formation, a critical component in osteoclast function. In vivo models further support these findings, showing prevention of ovariectomy-induced bone loss .
Study 1: Osteoclast Inhibition
A study published in Journal of Cellular and Molecular Medicine reported that N-[2-(4-benzoyl-1-piperazinyl)phenyl]-2-(4-chlorophenoxy)acetamide (a related compound) effectively inhibited osteoclastogenesis. The study utilized both in vitro assays and in vivo models to demonstrate significant reductions in bone resorption markers and osteoclast activity .
Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial properties of similar chlorophenoxy derivatives, showcasing their potential against various bacterial strains. This highlights a broader spectrum of biological activities beyond bone metabolism regulation .
Data Summary
Comparison with Similar Compounds
Structural Variations and Substituent Effects
Key Observations :
Key Observations :
Physicochemical and Pharmacokinetic Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
